4-Methanesulfonylbenzene-1-sulfonyl fluoride
Description
4-Methanesulfonylbenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H7FO4S2. It is known for its unique stability-reactivity balance, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C7H7FO4S2 |
|---|---|
Molecular Weight |
238.3 g/mol |
IUPAC Name |
4-methylsulfonylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H7FO4S2/c1-13(9,10)6-2-4-7(5-3-6)14(8,11)12/h2-5H,1H3 |
InChI Key |
JNTROPSGOOMFEO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing sulfonyl fluorides, including 4-Methanesulfonylbenzene-1-sulfonyl fluoride, involves the transformation of sulfonates or sulfonic acids under mild reaction conditions using readily available reagents . Another approach is the direct fluorosulfonylation with fluorosulfonyl radicals, which provides a concise and efficient method for producing sulfonyl fluorides .
Industrial Production Methods
Industrial production methods often involve the chlorine–fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium bifluoride (KHF2) solutions . The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of this process .
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with 4-Methanesulfonylbenzene-1-sulfonyl fluoride include potassium fluoride (KF), potassium bifluoride (KHF2), and phase transfer catalysts like 18-crown-6-ether . Reaction conditions typically involve mild temperatures and the use of acetonitrile as a solvent .
Major Products Formed
The major products formed from reactions involving 4-Methanesulfonylbenzene-1-sulfonyl fluoride depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives .
Scientific Research Applications
4-Methanesulfonylbenzene-1-sulfonyl fluoride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methanesulfonylbenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group can react with active-site amino acids in proteins, leading to the inactivation of enzymes . This property makes it valuable as a covalent probe and a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methanesulfonylbenzene-1-sulfonyl fluoride include:
- 2-Nitrobenzenesulfonyl fluoride (NBSF)
- (2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)
- 4-Formylbenzenesulfonyl fluoride ([18F]FBSF)
Uniqueness
4-Methanesulfonylbenzene-1-sulfonyl fluoride is unique due to its specific stability-reactivity balance, which allows it to be used in a variety of applications without undergoing rapid degradation . Its ability to selectively interact with active-site amino acids in proteins further distinguishes it from other sulfonyl fluorides .
Biological Activity
4-Methanesulfonylbenzene-1-sulfonyl fluoride (CAS No. 1369022-02-5) is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its unique reactivity and potential applications as a biochemical probe. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-Methanesulfonylbenzene-1-sulfonyl fluoride features a benzene ring with two sulfonyl groups: one methanesulfonyl and one sulfonyl fluoride. This structure imparts significant electrophilic properties, making it capable of covalently modifying specific amino acid residues in proteins, particularly serines and cysteines.
Mechanisms of Biological Activity
The biological activity of 4-Methanesulfonylbenzene-1-sulfonyl fluoride is primarily attributed to its ability to act as a covalent inhibitor . Sulfonyl fluorides are recognized for their capability to selectively engage with nucleophilic sites in enzymes, leading to irreversible inhibition. This mechanism allows for the investigation of enzyme functions and interactions, making them valuable tools in drug discovery.
Key Mechanisms:
- Covalent Modification : The sulfonyl fluoride group reacts with nucleophilic amino acids in proteins, forming stable covalent bonds.
- Enzyme Inhibition : It can inhibit various enzymes by modifying active site residues, which is crucial for understanding enzyme kinetics and pathways.
Biological Applications
Research has demonstrated that 4-Methanesulfonylbenzene-1-sulfonyl fluoride can be utilized in various biological applications, including:
- Chemical Probes : Used to study enzyme mechanisms and interactions through activity-based protein profiling.
- Drug Development : Potential as a lead compound for developing inhibitors targeting serine hydrolases and other enzymes.
Research Findings
Recent studies have highlighted the efficacy of sulfonyl fluorides in modulating enzyme activity. Notably, they have been employed to explore the structure-activity relationships (SAR) of various enzyme inhibitors.
Case Studies:
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) :
- Cereblon Modulators :
Comparative Analysis
The following table summarizes the biological activities of related compounds compared to 4-Methanesulfonylbenzene-1-sulfonyl fluoride:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-Methanesulfonylbenzene-1-sulfonyl fluoride | Covalent inhibitor of serine hydrolases | Selective modification of active site residues |
| Hexadecyl sulfonylfluoride (AM374) | Potent FAAH inhibitor | Demonstrated in vivo efficacy |
| Sulfamoyl Fluorides | Modulators for various targets | Versatile applications in chemical biology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
